![molecular formula C6H6N2O2S B14637329 [(1,2-Dicyanoethyl)sulfanyl]acetic acid CAS No. 55817-60-2](/img/structure/B14637329.png)
[(1,2-Dicyanoethyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is an organic compound characterized by the presence of cyano groups and a sulfanyl group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dicyanoethyl)sulfanyl]acetic acid typically involves the reaction of 1,2-dicyanoethane with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
[(1,2-Dicyanoethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
科学的研究の応用
[(1,2-Dicyanoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1,2-Dicyanoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the sulfanyl group can undergo redox reactions, modulating the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- [(1,2-Dicyanoethyl)thio]acetic acid
- [(1,2-Dicyanoethyl)sulfanyl]propionic acid
- [(1,2-Dicyanoethyl)sulfanyl]butyric acid
Uniqueness
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is unique due to the presence of both cyano and sulfanyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
55817-60-2 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC名 |
2-(1,2-dicyanoethylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-2-1-5(3-8)11-4-6(9)10/h5H,1,4H2,(H,9,10) |
InChIキー |
RYFVMBAKPBWSTA-UHFFFAOYSA-N |
正規SMILES |
C(C#N)C(C#N)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


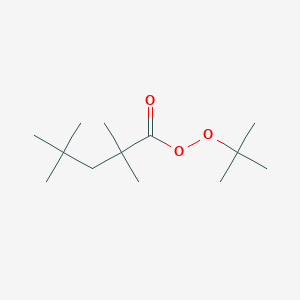
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

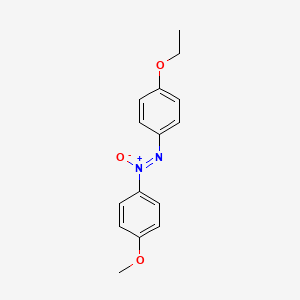
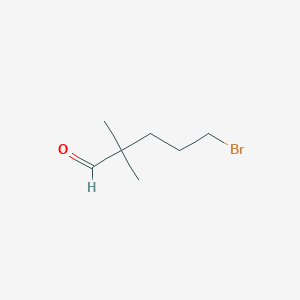

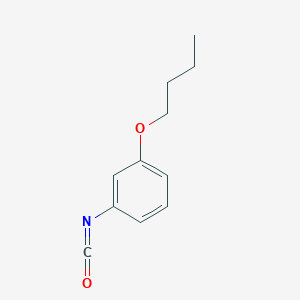

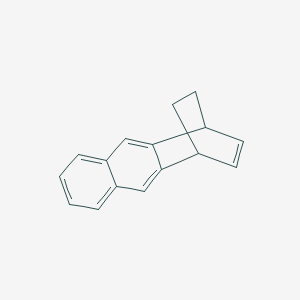
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)

![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)

